2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO-
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Overview
Description
2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is a heterocyclic compound that features a benzimidazole core substituted with mercapto and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- typically involves the reaction of 4,6-difluoro-2-nitroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- undergoes various chemical reactions, including:
Substitution Reactions: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: Reaction with aliphatic and alicyclic ketones in the presence of sulfuric acid results in the formation of fluorinated derivatives of benz[4,5]imidazo[2,1-b][1,3]thiazoles.
Common Reagents and Conditions:
Sulfuric Acid: Used as a catalyst in cyclization reactions.
Acetic Acid: Commonly used as a solvent in these reactions.
Major Products:
Fluorinated Derivatives:
Scientific Research Applications
Medicinal Chemistry: The compound’s fluorinated derivatives have shown promise as potential therapeutic agents due to their enhanced biological activity.
Materials Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specialized functions.
Mechanism of Action
The mechanism of action of 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is not fully understood. its biological activity is believed to be influenced by the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets. The mercapto group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Mercapto-5,6-difluorobenzimidazole: Similar in structure but with different fluorine substitution patterns.
4,6-Difluorobenzimidazole: Lacks the mercapto group, resulting in different chemical properties and reactivity.
Uniqueness: 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is unique due to the specific positioning of the fluorine and mercapto groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C7H4F2N2S |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4,6-difluoro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI Key |
YTQXVSYNOOAPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)F)F |
Origin of Product |
United States |
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